Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry
An In-Depth Technical Guide to 4'-Chloro-3'-(trifluoromethyl)acetophenone: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Halogenated organic compounds, particularly those containing fluorine, have become indispensable scaffolds in the design of modern therapeutics. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among these, trifluoromethylated acetophenones represent a class of key building blocks, offering a versatile platform for the synthesis of a diverse array of biologically active molecules.[1][3] This guide provides a comprehensive technical overview of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a prominent member of this class, with a focus on its synthesis, characterization, and applications in drug discovery and development. While the specific isomer 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone is not widely documented, the closely related and commercially available 4'-Chloro-3'-(trifluoromethyl)acetophenone (CAS No. 129825-11-2) serves as an exemplary model for understanding the chemistry and utility of this compound class.[4][5]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 4'-Chloro-3'-(trifluoromethyl)acetophenone is fundamental to its effective application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 129825-11-2 | [4][5] |
| Molecular Formula | C₉H₆ClF₃O | [4][5] |
| Molecular Weight | 222.59 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | UYNMUXTXDHJBEN-UHFFFAOYSA-N | [5] |
| SMILES String | CC(=O)c1ccc(Cl)c(c1)C(F)(F)F | [5] |
Synthesis and Mechanistic Considerations
The primary synthetic route to substituted acetophenones like 4'-Chloro-3'-(trifluoromethyl)acetophenone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a reliable method for introducing an acetyl group onto an aromatic ring.
General Synthetic Workflow
The synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone typically involves the acylation of 1-chloro-2-(trifluoromethyl)benzene. The choice of acylating agent and Lewis acid catalyst is critical for optimizing yield and purity.
Caption: Generalized workflow for the synthesis of 4'-Chloro-3'-(trifluoromethyl)acetophenone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Chloro-2-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
Substrate Addition: To this mixture, add 1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a flask containing crushed ice and dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
Applications in Drug Discovery and Development
4'-Chloro-3'-(trifluoromethyl)acetophenone serves as a versatile intermediate in the synthesis of various pharmaceutical agents.[3] The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final compound.[1]
Precursor to Bioactive Heterocycles
This acetophenone is a key starting material for the synthesis of various heterocyclic compounds, such as pyrazolines and chalcones, which are known to exhibit a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]
Role in Kinase Inhibitor Synthesis
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a common feature in many kinase inhibitors. The electronic properties and steric bulk of the chloro and trifluoromethyl groups can facilitate specific interactions within the ATP-binding pocket of kinases, contributing to the potency and selectivity of the drug candidate.
Analytical Characterization
The structural confirmation and purity assessment of 4'-Chloro-3'-(trifluoromethyl)acetophenone are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.
-
Gas Chromatography (GC): GC is often used to assess the purity of the final product.
Safety and Handling
4'-Chloro-3'-(trifluoromethyl)acetophenone is classified as an irritant and should be handled with appropriate safety precautions.
Hazard Identification:
-
Causes skin irritation (H315).[4]
-
Causes serious eye irritation (H319).[4]
-
May cause respiratory irritation (H335).[4]
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[4]
Conclusion: A Versatile Building Block for Future Therapies
4'-Chloro-3'-(trifluoromethyl)acetophenone is a valuable and versatile building block in the field of medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of this and related fluorinated ketones will undoubtedly lead to the discovery of new and improved medicines.
References
-
Amazon S3. 4'-Chloro-3'-(trifluoromethyl)acetophenone. [Link]
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
-
Organic Syntheses. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes. [Link]
-
Indo American Journal of Pharmaceutical Sciences. synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. [Link]
-
Chemdad. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE. [Link]
-
PubChem. 4'-Chloro-3'-fluoroacetophenone. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
LookChem. 4'-Chloro-2'-methyl-2,2,2-trifluoroacetophenone. [Link]
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